2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of thieno[2,3-d]pyrimidine, isoxazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could serve as a lead compound for the development of new pharmaceuticals.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives, isoxazole-containing molecules, and sulfanyl-substituted compounds. Examples include:
- 3-allyl-2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-allyl-2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one .
Uniqueness
The uniqueness of 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
379247-90-2 |
---|---|
Molecular Formula |
C21H19N3O2S2 |
Molecular Weight |
409.5g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H19N3O2S2/c1-4-10-24-20(25)16-11-18(15-8-6-5-7-9-15)28-19(16)22-21(24)27-12-17-13(2)23-26-14(17)3/h4-9,11H,1,10,12H2,2-3H3 |
InChI Key |
RMVRPWYXPKDEHW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)CSC2=NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N2CC=C |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N2CC=C |
Origin of Product |
United States |
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